molecular formula C18H15ClFNOS B2441145 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chloro-6-fluorobenzamide CAS No. 2034566-87-3

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chloro-6-fluorobenzamide

Cat. No.: B2441145
CAS No.: 2034566-87-3
M. Wt: 347.83
InChI Key: PVVHAURWACVRMO-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chloro-6-fluorobenzamide (CAS 2034566-87-3, Molecular Weight: 347.83 g/mol, Molecular Formula: C 18 H 15 ClFNOS) is a synthetic benzothiophene derivative of significant interest in medicinal chemistry and drug discovery. This compound is provided as a high-purity chemical reagent for research purposes only. Benzothiophene-based compounds are a actively researched class of molecules with diverse biological activities. This particular compound features a unique structural motif, combining a benzothiophene core with a chloro-fluorobenzamide group. Structurally related 4,5,6,7-tetrahydro-benzothiophene derivatives have been identified as potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a nuclear receptor and compelling drug target for the treatment of inflammatory and autoimmune diseases, metabolic diseases, and certain resistant cancer types . Research into such modulators aims to exploit mechanisms like inverse agonism through steric clashes and push-pull interactions to induce instability in the target protein's conformation . The potential research applications of this compound are broad. It serves as a valuable chemical tool for probing the structure and function of biological targets like RORγt, facilitating the study of its role in immune cell function and disease pathology . Furthermore, benzothiophene derivatives are frequently explored in oncology research for their antitumor potential, with some related compounds acting through mechanisms such as the inhibition of key enzymes like dihydrofolate reductase (DHFR) or the modulation of various kinase signaling pathways crucial for cancer cell proliferation and survival . Its well-defined structure also makes it an excellent intermediate or precursor for further synthetic modification in structure-activity relationship (SAR) studies, allowing researchers to optimize potency, selectivity, and drug-like properties . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should conduct all necessary safety assessments and handle the compound in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNOS/c1-11(9-12-10-23-16-8-3-2-5-13(12)16)21-18(22)17-14(19)6-4-7-15(17)20/h2-8,10-11H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVHAURWACVRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chloro-6-fluorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Mechanism of Action

The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, benzothiophene derivatives have been shown to interact with serotonin receptors, influencing neurotransmission and potentially offering antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chloro-6-fluorobenzamide is unique due to its combination of a benzothiophene core with a chlorofluorobenzamide group, offering a distinct set of chemical and biological properties. This unique structure may provide advantages in terms of selectivity and potency in its biological applications.

Biological Activity

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chloro-6-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C16H16ClFNOC_{16}H_{16}ClFNO and a molecular weight of approximately 305.76 g/mol. The presence of a benzothiophene moiety contributes to its unique pharmacological profile, making it a candidate for various biological assays.

Antitumor Activity

Recent studies have indicated that derivatives of benzamides, including compounds similar to this compound, exhibit significant antitumor activity. For instance, compounds that inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate pathway, have shown promise in treating various cancers. Benzamide riboside (BR), a related compound, has been demonstrated to inhibit cell growth by downregulating DHFR protein levels through its metabolite BAD, which destabilizes DHFR by reducing NADP and NADPH levels in cells .

The mechanism through which this compound exerts its effects may involve modulation of signaling pathways associated with cancer cell proliferation and survival. In particular, studies on related benzamide derivatives have shown that they can inhibit specific kinases involved in tumor growth, suggesting that similar pathways may be targeted by this compound.

Case Studies

StudyFindings
Sivaramkumar et al. (2010) Reported antitumor effects in patients treated with benzamide derivatives, highlighting prolonged survival in certain cases .
Choi et al. (2016) Evaluated novel benzamide derivatives as RET kinase inhibitors, showing moderate to high potency in inhibiting cell proliferation .

Pharmacological Profile

The pharmacological profile of this compound includes:

1. Anticancer Activity:

  • Inhibition of DHFR and other kinases.
  • Induction of apoptosis in cancer cell lines.

2. Antimicrobial Properties:

3. Neuropharmacological Effects:

  • Related compounds have shown interactions with GABA receptors, suggesting possible anxiolytic or sedative effects .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chloro-6-fluorobenzamide?

Methodological Answer:

  • Stepwise Synthesis: Begin with coupling 1-benzothiophen-3-ylpropan-2-amine with 2-chloro-6-fluorobenzoic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
  • Catalytic Optimization: Use Pd-free coupling methods to avoid metal contamination, as demonstrated in benzothiophene derivative syntheses .
  • Reaction Conditions: Optimize temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 amine:acid) to improve yields beyond 70% .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Analytical Techniques:
    • HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
    • NMR Spectroscopy: Confirm the benzothiophene and benzamide moieties via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and 13C^{13}C-NMR (carbonyl signal at ~168 ppm) .
    • Mass Spectrometry: ESI-MS in positive ion mode to verify the molecular ion peak [M+H]+^+ at m/z 377.08 .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • In Vitro Testing: Screen against kinase targets (e.g., EGFR or BRAF) using fluorescence polarization assays .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa or A549) with IC50_{50} determination .
  • Solubility: Measure logP values via shake-flask method to predict pharmacokinetic behavior .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted binding affinities?

Methodological Answer:

  • Docking Studies: Employ AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets). Adjust force fields (AMBER/CHARMM) to account for halogen bonding from the chloro-fluorobenzamide group .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, focusing on RMSD and hydrogen bond occupancy .
  • Free Energy Calculations: Use MM-PBSA/GBSA to quantify binding energy discrepancies caused by benzothiophene conformational flexibility .

Q. What strategies address discrepancies in biological activity across structurally analogous compounds?

Methodological Answer:

  • SAR Analysis: Compare substituent effects using a table:
SubstituentActivity (IC50_{50}, nM)Key InteractionSource
2-Cl,6-F-benzamide45 ± 3.2Halogen bonding
2-MeO-benzamide>1000Reduced H-bond
4-F-benzamide120 ± 9.1Weaker π-π
  • Electrostatic Mapping: Generate electrostatic potential surfaces (EPS) in Gaussian to identify critical charge distributions influencing affinity .

Q. How to design experiments to probe the role of the benzothiophene moiety in metabolic stability?

Methodological Answer:

  • Isotopic Labeling: Synthesize 14C^{14}C-labeled derivatives at the benzothiophene position for in vitro microsomal stability assays .
  • Metabolite Profiling: Use LC-QTOF-MS to identify oxidation products (e.g., sulfoxide formation) in liver microsomes .
  • Enzyme Inhibition: Co-incubate with CYP3A4/CYP2D6 inhibitors (e.g., ketoconazole) to assess metabolic pathways .

Methodological Notes for Data Interpretation

  • Contradiction Resolution: Cross-validate biological data with orthogonal assays (e.g., SPR for binding kinetics if IC50_{50} values conflict) .
  • Statistical Rigor: Apply ANOVA with post-hoc Tukey tests for multi-group comparisons in bioactivity datasets .

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